molecular formula C15H11F6NO2S B2564270 N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide CAS No. 1251686-02-8

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B2564270
CAS No.: 1251686-02-8
M. Wt: 383.31
InChI Key: LLLHYRAYEMBJDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide is a complex organic compound featuring a benzamide core substituted with trifluoromethyl groups and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of 3,5-bis(trifluoromethyl)benzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride.

    Amidation Reaction: The acid chloride is reacted with 2-aminoethanol to form the intermediate N-(2-hydroxyethyl)-3,5-bis(trifluoromethyl)benzamide.

    Thiophene Substitution:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl groups on the benzene ring can participate in nucleophilic aromatic substitution reactions, although these reactions typically require harsh conditions due to the electron-withdrawing nature of the trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides with various nucleophiles replacing the trifluoromethyl groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl groups enhance the lipophilicity of the molecule, potentially improving its bioavailability and interaction with biological targets.

Medicine

Medicinally, this compound is investigated for its potential therapeutic properties. The presence of the thiophene ring and trifluoromethyl groups may contribute to its activity against certain biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific electronic properties due to the presence of the thiophene ring.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance binding affinity through hydrophobic interactions, while the thiophene ring can participate in π-π stacking interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)-3,5-bis(trifluoromethyl)benzamide: Lacks the thiophene ring, resulting in different chemical and biological properties.

    N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide: Lacks the trifluoromethyl groups, affecting its lipophilicity and potential biological activity.

    3,5-bis(trifluoromethyl)benzoic acid: A precursor in the synthesis of the target compound, with different reactivity and applications.

Uniqueness

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide is unique due to the combination of the trifluoromethyl groups and the thiophene ring. This combination imparts distinct chemical properties, such as enhanced lipophilicity and potential for diverse chemical reactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-3-ylethyl)-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F6NO2S/c16-14(17,18)10-3-9(4-11(5-10)15(19,20)21)13(24)22-6-12(23)8-1-2-25-7-8/h1-5,7,12,23H,6H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLHYRAYEMBJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(CNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F6NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.